Propham

Description

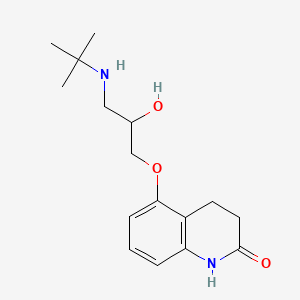

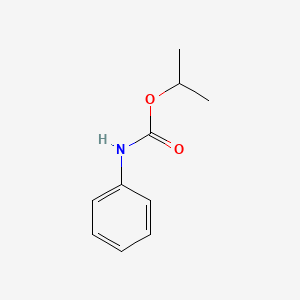

This compound is a carbamate ester that is the isopropyl ester of phenylcarbamic acid. It is a selective herbicide used for the control of annual grasses and some broad-leaf weeds and is also a growth regulator for control of sprouting in stored potatoes. It has a role as a herbicide and a plant growth retardant. It is a carbamate ester and a member of benzenes.

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPLXMJHHKHSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Record name | PROPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020766 | |

| Record name | Propham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propham is a colorless crystalline solid., White to gray solid; Pure solid is odorless; Insoluble in water; [Hawley] Flakes; [MSDSonline] | |

| Record name | PROPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in most organic solvents, Soluble in esters, alcohols, acetone, benzene, cyclohexane and xylene., SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN KEROSENE OR DIESEL OIL; VERY SOL IN ETHYL OR ISOPROPYL ALCOHOL, In water, 179 mg/L at 25 °C | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.09 at 20 °C | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 1.4X10-4 mm Hg at 25 °C | |

| Record name | Propham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals, WHITE NEEDLES FROM ALCOHOL | |

CAS No. |

122-42-9 | |

| Record name | PROPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propham [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propham | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-phenyl-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propham | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y647G714RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propham mechanism of action in plant cells

An In-depth Technical Guide on the Core Mechanism of Action of Propham in Plant Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (isopropyl carbanilate) is a selective, systemic herbicide belonging to the carbamate (B1207046) chemical family. Its primary mechanism of action in plant cells is the disruption of mitosis and cell division.[1] this compound interferes with the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. This disruption prevents the proper segregation of chromosomes during mitosis, leading to the formation of abnormal mitotic figures, such as multipolar spindles, and ultimately results in the formation of binucleate or multinucleate cells due to failed cytokinesis. At higher concentrations, this compound can also exert secondary inhibitory effects on DNA, RNA, and protein synthesis. This guide provides a detailed examination of this compound's molecular interactions, its impact on cellular processes, quantitative data from key studies, and the experimental protocols used to elucidate its mechanism.

Introduction

This compound was one of the earlier organic herbicides developed and is primarily used for the control of annual grasses and some broad-leaf weeds.[2] It is particularly effective as a pre-emergence herbicide, inhibiting the growth of young seedlings as they germinate. Its mode of action as a mitotic inhibitor places it in a class of herbicides that target fundamental processes of cell division, making it a subject of interest for understanding plant cell cycle regulation and for identifying potential targets for new herbicidal compounds.

Core Mechanism of Action: Microtubule Disruption

The principal herbicidal activity of this compound stems from its role as a mitotic poison, specifically targeting the organization and function of microtubules.

Interaction with Tubulin and Inhibition of Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are critical for various cellular functions, including the formation of the mitotic spindle required for chromosome segregation.[3] this compound exerts its effect by binding to tubulin proteins. While the precise binding site is not as well-characterized as that of other microtubule inhibitors like colchicine, evidence suggests that carbamates interfere with the normal process of tubulin polymerization into microtubules.[3] This inhibition disrupts the dynamic instability of microtubules, which is crucial for their function during mitosis.

Disruption of the Mitotic Spindle

The proper formation and function of the mitotic spindle are essential for the alignment of chromosomes at the metaphase plate and their subsequent segregation to daughter cells during anaphase.[4] this compound's interference with microtubule polymerization leads to a dysfunctional or absent mitotic spindle.[5] Instead of a bipolar spindle, cells treated with this compound often exhibit disorganized microtubule structures, leading to a failure in chromosome alignment and movement.[6] This results in a characteristic mitotic arrest, where cells are unable to progress beyond metaphase.[7]

Consequences: Aberrant Mitosis and Cytokinesis Failure

The disruption of the mitotic spindle by this compound leads to a range of cytological abnormalities. These include:

-

Abnormal Mitotic Figures: Chromosomes fail to align properly, leading to scattered chromosomes or multipolar divisions.

-

Lack of Cell Wall Formation: Following nuclear division (which is itself aberrant), the formation of the new cell wall (cell plate) is often inhibited. This is likely a downstream effect of the disorganized microtubule array (the phragmoplast) that guides cell plate formation.

-

Formation of Multinucleate Cells: The failure of cytokinesis results in cells containing multiple nuclei, a hallmark of this compound's action.[8]

Ultimately, this complete disruption of cell division inhibits growth in the meristematic regions of the plant, such as root and shoot tips, leading to seedling death.

Broader Cellular and Metabolic Effects

While microtubule disruption is the primary mechanism, this compound can induce other effects, particularly at higher concentrations.

Inhibition of Macromolecular Synthesis

Studies have shown that at high concentrations (e.g., 10⁻³ M), this compound can inhibit the synthesis of DNA, RNA, and protein. Protein synthesis appears to be affected more rapidly (within 1 hour) than DNA or RNA synthesis (inhibition observed after approximately 3 hours). This suggests that the inhibition of macromolecular synthesis is likely a secondary, albeit significant, effect contributing to the overall cytotoxicity of the compound at high doses. At lower concentrations (e.g., 10⁻⁵ M), this compound induces abnormal mitosis without significantly inhibiting DNA synthesis.

Quantitative Analysis of this compound's Effects

The effects of this compound on plant cells have been quantified in various studies. The following tables summarize key findings.

Table 1: Concentration-Dependent Effects of this compound on Pea (Pisum sativum) Root Tip Meristems

| This compound Concentration | Effect on DNA Synthesis | Effect on Dividing Cells | Observed Cytological Effects | Reference |

|---|---|---|---|---|

| 10⁻⁵ M | No inhibition | Number of dividing cells not reduced | Induction of abnormal mitotic figures |

| 10⁻³ M | Inhibition (after ~3 hr) | Stops entry of cells into mitosis | Aberrant divisions, inhibition of protein synthesis (within 1 hr) | |

Table 2: Inhibitory Effects of this compound on Animal Tumor Cell Lines

| Cell Line | 50% Inhibitory Dose (ID₅₀) | Reference |

|---|---|---|

| EL-4 | < 10⁻⁴ M | [9] |

| L1210 | < 10⁻⁴ M |[9] |

Table 3: Effect of this compound on Onion (Allium cepa) Root Growth

| Treatment | Observation | Result | Reference |

|---|---|---|---|

| This compound Application | Root Growth Inhibition | Statistically significant reduction in root length | [6] |

| this compound Application | Mitotic Index (MI) | Significant decrease in MI at most treatment periods |[6] |

Key Experimental Protocols

Allium cepa Mitotic Aberration Assay

This assay is a standard method for evaluating the cytogenotoxic effects of chemical compounds on plant cells.[8]

Objective: To observe the effects of this compound on the mitotic index and the induction of chromosomal aberrations in Allium cepa root tip meristem cells.

Methodology:

-

Bulb Preparation: Healthy onion (Allium cepa) bulbs are chosen, and their outer, dry scales are removed. The base of the bulbs is cleaned without damaging the root primordia.

-

Germination: Bulbs are placed in containers with distilled water or tap water to allow roots to grow to a length of 2-3 cm.

-

This compound Exposure: The rooted bulbs are transferred to various concentrations of this compound solution (e.g., prepared in distilled water) for a specific duration (e.g., 24, 48, 72 hours). A control group is maintained in distilled water.

-

Root Tip Fixation: After treatment, the root tips are excised and fixed in a freshly prepared solution of ethanol (B145695) and glacial acetic acid (3:1 v/v) for 24 hours at 4°C.

-

Hydrolysis: The fixed root tips are washed and then hydrolyzed with 1N HCl at 60°C for 5-10 minutes to soften the tissue.

-

Staining: The root tips are stained with a suitable chromosome stain, such as Aceto-orcein or Schiff's reagent (in the Feulgen squash technique).

-

Slide Preparation: The stained meristematic tip is squashed on a clean glass slide in a drop of 45% acetic acid and sealed.

-

Microscopic Analysis: Slides are observed under a light microscope. A large number of cells (e.g., 1000-2000 cells per treatment group) are scored to determine the Mitotic Index (MI) and the frequency of different types of mitotic aberrations (e.g., c-mitosis, sticky chromosomes, multipolar anaphases, micronuclei).

-

Calculation:

-

Mitotic Index (MI) % = (Total number of dividing cells / Total number of cells observed) x 100.

-

Seed Germination and Root Elongation Bioassay

This protocol is used to quantitatively measure the inhibitory effect of this compound on early plant growth.[10]

Objective: To determine the dose-response relationship of this compound on seed germination and seedling root/shoot elongation.

Methodology:

-

Preparation of Test Media:

-

Paper Assay: Filter papers are placed in petri dishes and moistened with known volumes of different this compound concentrations.

-

Agar (B569324) Assay: A more sensitive method where sterile agar medium is prepared and amended with different concentrations of this compound before solidification in petri dishes or test tubes.

-

-

Seed Sterilization and Plating: Seeds of a test species (e.g., lettuce, cress) are surface-sterilized (e.g., with a dilute bleach solution) and rinsed with sterile water. A specific number of seeds are then placed on the prepared test media.

-

Incubation: The petri dishes are sealed and incubated in a controlled environment (e.g., 25°C, with a defined light/dark cycle) for a period of several days (e.g., 3-7 days).

-

Data Collection:

-

Germination Rate: The number of germinated seeds is counted daily. Germination is typically defined as the emergence of the radicle.

-

Root and Shoot Length: After the incubation period, the primary root and shoot length of each seedling are measured using a ruler or digital calipers.

-

-

Analysis: The percentage of germination inhibition and the percentage of root/shoot growth inhibition relative to the control are calculated for each this compound concentration. Dose-response curves can be generated to determine values like the GR₅₀ (concentration causing 50% growth reduction).

Signaling and Action Pathway Summary

While this compound's action is directly disruptive to a structural component (microtubules) rather than initiating a complex signal transduction cascade like a plant hormone, its mechanism can be visualized as a logical pathway from application to ultimate effect.[11] The experimental workflows used to study these effects can also be represented as diagrams.

Caption: Logical pathway of this compound's mechanism of action in a plant cell.

Caption: Experimental workflow for the Allium cepa mitotic aberration assay.

Conclusion

The mechanism of action of this compound in plant cells is centered on its function as a potent mitotic inhibitor. By disrupting the polymerization of tubulin, this compound prevents the formation of a functional mitotic spindle, a critical structure for cell division. This leads to mitotic arrest, failed cytokinesis, and the formation of non-viable, multinucleate cells in the growing meristems of the plant. While secondary effects on macromolecular synthesis can occur at higher concentrations, the primary herbicidal activity is unequivocally linked to the disruption of the microtubule cytoskeleton. The detailed understanding of this mechanism provides valuable insights for the development of new herbicides and for fundamental research into the plant cell cycle.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The mitotic spindle and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitotic Spindle Disruption by Alternating Electric Fields Leads to Improper Chromosome Segregation and Mitotic Catastrophe in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitotic spindle defects and DNA damage induced by dimethoxycurcumin lead to an intrinsic apoptosis pathway in HepG2/C3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytogenetic effect of herbicides on plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of inhibitors of plant cell division on mammalian tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of plant resistance to carbamate herbicidal compounds inhibiting cell division and early growth by seed and plantlets bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signal Transduction in Plants: From Reception to Response - Video | Study.com [study.com]

Propham: A Technical Guide to its Chemical Properties, Structure, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propham (isopropyl N-phenylcarbamate) is a selective herbicide and plant growth regulator belonging to the carbamate (B1207046) class of pesticides. It is primarily utilized for the control of annual grasses and certain broad-leaf weeds, as well as for inhibiting sprouting in stored potatoes.[1][2] Its herbicidal activity stems from its ability to disrupt cell division by inhibiting microtubule polymerization.[3] Additionally, this compound has been identified as a reversible inhibitor of acetylcholinesterase (AChE), a mechanism of toxicity relevant to animal species.[1][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and analysis, and an examination of its key biological signaling pathways.

Chemical Structure and Identification

This compound is the isopropyl ester of phenylcarbamic acid.[1] The core structure consists of a phenyl ring linked to a carbamate group, which is in turn esterified with an isopropyl alcohol moiety.

| Identifier | Value |

| IUPAC Name | propan-2-yl N-phenylcarbamate[1] |

| Synonyms | Isopropyl N-phenylcarbamate, IPC, Agermin, Tuberite[1][5][6] |

| CAS Number | 122-42-9[1] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| Molecular Weight | 179.22 g/mol [1] |

| SMILES | CC(C)OC(=O)NC1=CC=CC=C1[7] |

Physicochemical Properties

This compound is a colorless, odorless crystalline solid under standard conditions.[1][8] It is stable at room temperature but sublimes upon heating and decomposes at temperatures above 150 °C.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 87-90 °C | [1][4][5][6][9][10][11][12] |

| Boiling Point | Sublimes upon heating; rough estimate 311.75 °C | [1][5][9][10][11] |

| Water Solubility | 179 - 250 mg/L at 20-25 °C | [1][4][5][7][9][10][11] |

| Vapor Pressure | 1.4 x 10⁻⁴ mmHg to 0.108 mmHg at 25 °C | [1][2][5][9] |

| LogP (Octanol-Water Partition Coefficient) | 2.60 | [1][4] |

| pKa (Strongest Acidic) | 13.04 - 13.74 (Predicted) | [4][5][9][10][11] |

| Density | 1.09 g/cm³ at 20 °C | [1][5][9][10][11] |

| Flash Point | 11 °C | [5][9][10][11] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference |

| Alcohols, Esters, Acetone | Soluble | [1][5][7][8] |

| Benzene, Cyclohexane, Xylene | Soluble | [1][7] |

| Carbon Disulfide | Soluble | [1][7] |

| Kerosene, Diesel Oil | Slightly Soluble | [1][7] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a standard procedure for its residue analysis.

Synthesis of this compound

This compound is synthesized via a nucleophilic addition-elimination reaction between phenyl isocyanate and isopropyl alcohol. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbamate ester.

Reaction: C₆H₅NCO + (CH₃)₂CHOH → C₆H₅NHCOOCH(CH₃)₂

Materials:

-

Phenyl isocyanate (≥99%)

-

Isopropyl alcohol (anhydrous, ≥99.8%)

-

Toluene (anhydrous)

-

N-butylamine (for quenching)

-

Acetonitrile (HPLC grade)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenyl isocyanate in anhydrous toluene.

-

Addition of Alcohol: Slowly add an equimolar amount of anhydrous isopropyl alcohol to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, between 30-50 °C, for several hours to ensure completion. The progress can be monitored by techniques like thin-layer chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield a white crystalline solid.[1]

Residue Analysis in Potato Matrix by GC-MS

This protocol outlines a method for the determination of this compound residues in potatoes using gas chromatography-mass spectrometry (GC-MS), adapted from a standard analytical method.

Caption: Experimental workflow for this compound residue analysis in potatoes.

Detailed GC-MS Conditions: [1][4][5]

-

GC System: Agilent 6890 or equivalent.

-

Column: DB-5ms, 30m x 0.25mm (i.d.), 0.25 µm film thickness.

-

Injection: 1 µL, splitless mode at 180 °C.

-

Oven Program: Start at 80 °C for 1 minute, ramp at 10 °C/min to 200 °C, then ramp at 25 °C/min to 300 °C and hold for 5 minutes.

-

MS System: Waters Quattro micro GC or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Recording (SIR) for enhanced sensitivity and selectivity.

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: inhibition of microtubule assembly in plants and inhibition of acetylcholinesterase in animals.

Inhibition of Microtubule Polymerization and Cell Cycle Arrest

The primary herbicidal action of this compound is the disruption of mitosis in plant cells.[3] Like other carbamate herbicides, it interferes with the formation of the mitotic spindle apparatus by inhibiting the polymerization of tubulin into microtubules. This disruption prevents the proper segregation of chromosomes during cell division.

The lack of a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest, typically at the G2/M phase. This arrest prevents the cell from proceeding into anaphase, ultimately triggering apoptosis or programmed cell death. The key regulatory proteins involved in the G2/M checkpoint include Cyclin B and Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B/CDK1 complex (also known as Maturation-Promoting Factor or MPF) is the master regulator of the G2 to M phase transition. Disruption of the microtubule network leads to a sustained activation of the SAC, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of Cyclin B, keeping the Cyclin B/CDK1 complex active and maintaining the cell in a state of mitotic arrest.

Caption: this compound's mechanism of action via microtubule disruption.

Acetylcholinesterase (AChE) Inhibition

In non-target organisms such as mammals and insects, this compound acts as a cholinesterase inhibitor.[1][4] It reversibly binds to and inactivates acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts.

Mechanism:

-

Carbamoylation: this compound carbamoylates the serine hydroxyl group in the active site of AChE.

-

Inactivation: This forms a stable, yet reversible, carbamoylated enzyme complex, rendering the enzyme inactive.

-

Acetylcholine Accumulation: The inactivation of AChE leads to an accumulation of acetylcholine at neuromuscular junctions and cholinergic synapses.

-

Neurotoxicity: The excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to neurotoxic effects such as excessive salivation, eye-watering, and in higher doses, more severe symptoms like nausea, vomiting, and muscle paralysis.[4]

This inhibition is considered reversible because the carbamoyl-enzyme bond hydrolyzes, albeit slowly, to regenerate the active enzyme.

Metabolism and Degradation

The environmental fate of this compound is primarily dictated by microbial degradation in soil and metabolic processes in plants.

Soil Degradation

In soil, this compound is readily degraded by microorganisms.[8] The primary degradation pathway involves the hydrolysis of the carbamate ester bond by amidase or hydrolase enzymes. This initial step yields aniline (B41778), isopropyl alcohol, and carbon dioxide. The aniline can be further metabolized by soil microbes through hydroxylation to form catechol, which then enters the Krebs cycle after ortho-cleavage. The reported half-life of this compound in soil is relatively short, approximately 5 to 15 days, depending on temperature and soil conditions.

Caption: Proposed metabolic degradation pathway of this compound in soil.

Plant Metabolism

In plants, the metabolism of this compound also occurs, although potentially at a slower rate than in soil. The major metabolite identified in plants like soybeans is isopropyl N-2-hydroxycarbanilate, indicating that hydroxylation of the phenyl ring is a key metabolic step.

Conclusion

This compound remains a significant compound in agriculture due to its efficacy as a selective herbicide and sprout inhibitor. Its chemical properties, characterized by moderate water solubility and a relatively short soil half-life, influence its environmental behavior. The primary mode of action, microtubule disruption leading to G2/M cell cycle arrest, provides a clear mechanism for its herbicidal activity. Understanding these detailed chemical and biological characteristics is crucial for its effective and safe use, as well as for the development of new analogues or alternative compounds in agrochemical research. The provided protocols offer standardized methods for the synthesis and analytical determination of this compound, forming a basis for further research and development.

References

- 1. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 2. Khan Academy [khanacademy.org]

- 3. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Cyclin/Cdk complexes: their involvement in cell cycle progression and mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide to the Synthesis of Isopropyl N-Phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isopropyl N-phenylcarbamate, a significant carbamate (B1207046) compound. The document details established experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways to facilitate understanding.

Introduction

Isopropyl N-phenylcarbamate, also known as propham, is a carbamate ester widely recognized for its herbicidal and plant growth regulatory properties. Its synthesis is of considerable interest in the agrochemical and pharmaceutical industries. This guide explores the core synthetic routes to this compound, focusing on the underlying chemical principles, experimental methodologies, and comparative efficiencies of each pathway. The primary methods covered are the reaction of aniline (B41778) with isopropyl chloroformate, the direct carboxylation of aniline using carbon dioxide and isopropanol (B130326), and a brief overview of the reaction between phenyl isocyanate and isopropanol.

Synthesis Pathways

Pathway 1: Reaction of Aniline with Isopropyl Chloroformate

This is a widely used and well-documented method for the synthesis of isopropyl N-phenylcarbamate. The reaction involves the nucleophilic attack of the amino group of aniline on the carbonyl carbon of isopropyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Reaction of Aniline with Isopropyl Chloroformate.

Method A: Using Sodium Hydroxide (B78521)

A detailed industrial-scale synthesis is described in US Patent 4,303,793.[1] In a reactor kettle, 670 pounds of a 50% aqueous sodium hydroxide solution are added to 150 gallons of water while maintaining the temperature below 60°F.[1] Subsequently, 715 pounds of aniline are introduced, and the temperature is further lowered to 50°F. The pH is adjusted to between 7.0 and 8.0, and 1050 pounds of isopropyl chloroformate are added to form the product.[1] The reaction is monitored until 99-99.5% of the aniline has reacted.[1]

Purification: The reaction mixture is heated to 185-210°F to melt the product, and the aqueous salt layer is separated. The molten product is then washed with hot water (200°F) and subsequently with a dilute hydrochloric acid solution at 185°F.[1]

Method B: Using Triethylamine (B128534)

In a laboratory-scale synthesis, a 1000-mL, 3-necked, round-bottomed flask is charged with isopropyl chloroformate (252 mmol, 1.09 equiv) and cooled to 0–5 °C.[2] Aniline (232 mmol) is added over 30 minutes, followed by the dropwise addition of triethylamine (252 mmol, 1.09 equiv) over 30 minutes, maintaining the temperature at 0–5 °C.[2] The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[2]

Purification: The resulting suspension is poured into a separatory funnel containing ethyl acetate (B1210297) and 1 N HCl. The organic layer is separated, washed sequentially with 1 N HCl, water, and saturated NaCl solution, dried over MgSO4, filtered, and concentrated by rotary evaporation to yield the product as a white solid.[2]

| Parameter | Method A (Industrial Scale) | Method B (Laboratory Scale) |

| Starting Materials | Aniline, Isopropyl Chloroformate, NaOH | Aniline, Isopropyl Chloroformate, Triethylamine |

| Solvent | Water | Ethyl Acetate (for workup) |

| Base | Sodium Hydroxide | Triethylamine |

| Reaction Temperature | 50-60°F (10-15.5°C) | 0–5 °C |

| Reaction Time | Until 99-99.5% aniline conversion | 1 hour after addition |

| Reported Yield | Not explicitly stated, but high conversion | 98% |

| Purity | High, after extensive washing | 99% (by GC) |

Pathway 2: Phosgene-Free Synthesis via Direct Carboxylation

To circumvent the use of phosgene-derived reagents like isopropyl chloroformate, phosgene-free routes have been developed. A promising approach is the direct synthesis from aniline, carbon dioxide, and isopropanol using a catalyst system.

Caption: Phosgene-Free Synthesis via Direct Carboxylation.

A combination catalyst system of CeO2 and 2-cyanopyridine (B140075) has been shown to be effective for the reaction of CO2, aniline, and 2-propanol to produce isopropyl N-phenylcarbamate in high yield.[3]

Reaction Conditions: The reaction is typically carried out in an autoclave under CO2 pressure. Aniline, 2-propanol, CeO2, and 2-cyanopyridine are mixed, and the reactor is pressurized with CO2. The reaction is then heated to the desired temperature for a specific duration. The 2-cyanopyridine acts as a dehydrating agent, which is crucial for driving the reaction towards the product.

| Parameter | Direct Carboxylation |

| Starting Materials | Aniline, Carbon Dioxide, Isopropanol |

| Catalyst | CeO2 and 2-cyanopyridine |

| Solvent | None (reactants act as solvent) |

| Reaction Temperature | 403 K (130°C) |

| CO2 Pressure | 5 MPa |

| Reported Yield | >90% |

| Purity | High selectivity reported |

Pathway 3: Reaction of Phenyl Isocyanate with Isopropanol

Another potential synthesis route is the reaction of phenyl isocyanate with isopropanol. This reaction is generally straightforward, involving the nucleophilic addition of the hydroxyl group of isopropanol to the isocyanate group.

Caption: Reaction of Phenyl Isocyanate with Isopropanol.

While this method is chemically feasible and mentioned as a synthetic route, detailed experimental protocols with specific conditions and yields for the synthesis of isopropyl N-phenylcarbamate were not prominently available in the reviewed literature. Generally, such reactions can be performed with or without a catalyst (such as a tertiary amine or an organotin compound) and are often exothermic.

Summary and Comparison

| Feature | Aniline + Isopropyl Chloroformate | Direct Carboxylation (CO2) | Phenyl Isocyanate + Isopropanol |

| Starting Materials | Aniline, Isopropyl Chloroformate, Base | Aniline, CO2, Isopropanol, Catalyst | Phenyl Isocyanate, Isopropanol |

| Byproducts | Salt, Water | Water | None |

| Advantages | High yield, well-established | Phosgene-free, uses CO2 | Atom economical |

| Disadvantages | Uses phosgene (B1210022) derivative | Requires catalyst and pressure | Phenyl isocyanate is hazardous |

| Industrial Viability | Established industrial process | Promising green alternative | Less documented for this specific product |

Conclusion

The synthesis of isopropyl N-phenylcarbamate is most commonly achieved through the reaction of aniline with isopropyl chloroformate, a robust and high-yielding method. However, the use of a phosgene derivative is a significant drawback from a safety and environmental perspective. The direct carboxylation of aniline with CO2 and isopropanol presents a highly attractive, greener alternative with excellent reported yields, although it requires a specialized catalyst system and pressurized equipment. The reaction of phenyl isocyanate with isopropanol, while chemically sound, is less documented for this specific carbamate and involves the handling of hazardous phenyl isocyanate. For future research and development, the optimization and scale-up of the direct carboxylation route appear to be the most promising direction for the sustainable production of isopropyl N-phenylcarbamate.

References

The Discovery and Herbicidal History of Propham: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propham (isopropyl N-phenylcarbamate), a carbamate (B1207046) herbicide, holds a significant place in the history of weed management. As the first compound of its class to be developed as a herbicide, its discovery in the 1940s marked a pivotal moment in the shift towards synthetic chemical solutions in agriculture. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound. It details its synthesis, mechanism of action as a mitotic inhibitor, and its efficacy as a selective herbicide. The guide also includes detailed experimental protocols for its synthesis and for key biological assays to evaluate its activity. Quantitative data on its efficacy, soil persistence, and toxicity are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological and experimental contexts.

Introduction and Historical Context

The mid-20th century witnessed a revolution in agricultural practices, largely driven by the advent of synthetic pesticides. Within this era of chemical innovation, the discovery of this compound (also known as IPC) stands out as a significant milestone. It was the first carbamate compound to be recognized for its herbicidal properties, paving the way for the development of a new class of weed control agents.

Initial research in the 1940s identified the unique ability of isopropyl N-phenylcarbamate to selectively inhibit the growth of grassy weeds in broadleaf crops. Introduced commercially around 1950, this compound offered a novel solution for managing problematic annual grasses.[1] Its primary application has been as a pre-emergence and early post-emergence herbicide for a variety of crops, including alfalfa, clover, flax, lettuce, spinach, lentils, and peas.[1] Additionally, it has been widely used as a plant growth regulator to prevent sprouting in stored potatoes.

Chemical and Physical Properties

This compound is a colorless crystalline solid.[1] It is an ester of carbamic acid, specifically the isopropyl ester of phenylcarbamic acid.[1]

| Property | Value | Reference |

| Chemical Name | isopropyl N-phenylcarbamate | [1] |

| Common Names | This compound, IPC, IFK | [1] |

| CAS Number | 122-42-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 87-88 °C | |

| Water Solubility | 179 mg/L at 25 °C | [1] |

| Vapor Pressure | Sublimes slowly at room temperature | [1] |

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of aniline (B41778) with isopropyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound based on the reaction of aniline with isopropyl chloroformate.

Materials:

-

Aniline

-

Isopropyl chloroformate

-

50% aqueous sodium hydroxide (B78521) solution

-

Deionized water

-

Dilute hydrochloric acid

-

Calcium hypochlorite (B82951) solution (5 g/100 mL water)

-

Reactor kettle with stirrer, heating, and cooling capabilities

-

Wash kettle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a reactor kettle, add 150 gallons of water and cool to below 60°F (15.5°C). While stirring continuously, add 670 pounds of 50% aqueous sodium hydroxide solution, ensuring the temperature remains below 60°F.[2]

-

Aniline Addition: Add 715 pounds of aniline to the reaction mixture and lower the temperature to 50°F (10°C).[2]

-

Carbamate Formation: Adjust the pH of the solution to between 7.0 and 8.0. Slowly add 1050 pounds of isopropyl chloroformate to the stirred solution, maintaining the pH in the 7.0-8.0 range. Continue the reaction until 99-99.5% of the aniline has reacted.[2]

-

Initial Washing: Transfer the reaction mixture to a wash kettle and heat with stirring to 185-210°F (85-99°C) until approximately 95% of the this compound has melted. Stop stirring and allow the mixture to separate into two phases. Drain the lower aqueous salt phase.[2]

-

Hot Water Wash: Add an equal volume of hot water (200°F / 93°C) to the molten this compound phase. Agitate the mixture for 20 minutes, then allow the phases to separate.[2]

-

Acid Wash: Pump the upper molten this compound phase to a second wash kettle. Wash with 200 gallons of dilute hydrochloric acid solution maintained at 185°F (85°C).[2]

-

Purity Check: Continue the acid wash until a 25 mL sample of the wash water, when mixed with a small amount of solidified this compound and cooled, gives no color or only a slight bluish tinge upon the addition of 3 drops of calcium hypochlorite solution.[2]

-

Isolation: The final molten this compound can be cooled and solidified for storage.

Mechanism of Action

Inhibition of Mitosis in Plants

The primary herbicidal action of this compound is the disruption of mitosis (cell division) in susceptible plants. It does not directly inhibit DNA synthesis but rather interferes with the organization of the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle.

This compound is believed to act on the microtubule-organizing centers (MTOCs). In plant cells, which lack centrioles, MTOCs are less defined but are critical for the nucleation and organization of microtubules. This compound's interference with MTOC function leads to the formation of abnormal mitotic spindles, resulting in a failure of proper chromosome segregation. This disruption of mitosis ultimately leads to the cessation of growth and death of the weed.

Cholinesterase Inhibition

In addition to its herbicidal activity, this compound, like other carbamates, can act as a cholinesterase inhibitor in animals. Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation. This is the basis for the neurotoxicity of many carbamate and organophosphate insecticides. However, this compound's activity as a cholinesterase inhibitor is relatively weak compared to carbamate insecticides.

Herbicidal Efficacy and Application

This compound is a selective herbicide primarily used for the control of annual grasses and some broadleaf weeds. Its efficacy is dependent on the weed species, growth stage, soil type, and environmental conditions. It is most effective when applied to the soil pre-emergence or in the early post-emergence stage of weed growth.

Table 1: Herbicidal Efficacy of this compound on Selected Weed Species

| Weed Species | Common Name | Efficacy Rating |

| Avena fatua | Wild oats | Good to Excellent |

| Lolium multiflorum | Annual ryegrass | Good to Excellent |

| Bromus tectorum | Downy brome | Good |

| Poa annua | Annual bluegrass | Good |

| Phalaris canariensis | Canarygrass | Good |

| Setaria spp. | Foxtail | Fair to Good |

| Volunteer Grains | (e.g., wheat, barley) | Good to Excellent |

Efficacy ratings are general and can vary based on application rate and environmental conditions.

Environmental Fate and Toxicology

Soil Persistence

The persistence of this compound in the soil is a key factor in its herbicidal activity and environmental impact. The dissipation half-life (DT50) of a pesticide is the time it takes for 50% of the applied amount to degrade. The DT50 of this compound can vary depending on soil type, temperature, moisture, and microbial activity.

Table 2: Soil Half-Life (DT50) of this compound

| Soil Type | Temperature (°C) | DT50 (days) | Reference |

| Sandy Loam | 20 | 15 - 30 | [3] |

| Clay Loam | 20 | 20 - 40 | [3] |

| Organic Soil | 20 | 10 - 25 | [3] |

Toxicology

This compound exhibits relatively low acute toxicity to mammals.

Table 3: Toxicological Data for this compound

| Test Organism | Exposure Route | LD50 / LC50 | Toxicity Category | Reference |

| Rat | Oral | 1000 - 5000 mg/kg | Low | |

| Rabbit | Dermal | > 5000 mg/kg | Very Low | |

| Bobwhite Quail | Oral | > 2000 mg/kg | Practically Non-toxic | |

| Rainbow Trout | 96-hour | 10 - 20 mg/L | Moderately Toxic | |

| Daphnia magna | 48-hour | 5 - 10 mg/L | Moderately Toxic |

Experimental Protocols

Mitosis Inhibition Assay in Allium cepa Root Tips

This protocol outlines a method to observe the effects of this compound on mitosis in onion (Allium cepa) root tip cells.

Materials:

-

Onion bulbs

-

This compound solutions of varying concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M)

-

Distilled water (control)

-

Farmer's fixative (3:1 ethanol:acetic acid)

-

1 M Hydrochloric acid

-

Aceto-orcein stain

-

Microscope slides and coverslips

-

Water bath

-

Microscope

Procedure:

-

Root Growth: Suspend onion bulbs in beakers of distilled water until roots are 2-3 cm long.

-

Treatment: Transfer the onion bulbs to beakers containing the different concentrations of this compound solution and a control beaker with distilled water. Allow the roots to grow in these solutions for 24 hours.

-

Fixation: Cut the terminal 1-2 cm of the root tips and place them in Farmer's fixative for 24 hours.

-

Hydrolysis: Transfer the fixed root tips to a watch glass containing 1 M HCl and incubate in a 60°C water bath for 5-10 minutes.

-

Staining: Rinse the root tips with distilled water and place them on a clean microscope slide. Add a drop of aceto-orcein stain and leave for 10-15 minutes.

-

Squash Preparation: Place a coverslip over the stained root tip and gently tap it with the blunt end of a pencil to spread the cells. Then, firmly press the coverslip with your thumb over a piece of filter paper to create a thin layer of cells.

-

Microscopic Observation: Observe the slides under a microscope at high power (400x or 1000x).

-

Data Analysis: Count the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in the field of view. Calculate the mitotic index (MI) for each concentration and the control using the formula: MI = (Number of dividing cells / Total number of cells) x 100 Observe and record any chromosomal abnormalities.

Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound, based on the Ellman method.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

This compound solutions of varying concentrations

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

This compound solution (or buffer for control)

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow this compound to interact with the enzyme.

-

Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

-

Conclusion

This compound's discovery was a seminal event in the development of synthetic herbicides. Its unique mode of action as a mitotic inhibitor, specifically targeting microtubule organizing centers in plants, provided a novel and effective tool for selective weed control. While its use has evolved with the introduction of newer herbicides, this compound remains a significant compound for specific agricultural applications and serves as a valuable case study in the history of herbicide science. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to understand and work with this foundational herbicide.

References

A Technical Guide to the Biological Activity Screening of Propham Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propham (isopropyl N-phenylcarbamate), a widely recognized herbicide, presents a compelling scaffold for the development of novel bioactive compounds. Its established mechanisms of action, primarily mitotic inhibition in plants and acetylcholinesterase (AChE) inhibition, suggest a broad therapeutic and agrochemical potential for its derivatives. This technical guide provides a comprehensive framework for the synthesis and biological activity screening of this compound derivatives, targeting herbicidal, anticancer, and neuroprotective applications. Detailed experimental protocols, data presentation guidelines, and workflow visualizations are provided to facilitate further research and development in this promising area. While extensive research on a wide array of this compound derivatives is not yet publicly available, this guide synthesizes existing knowledge on this compound and related carbamate (B1207046) compounds to offer a strategic roadmap for future investigations.

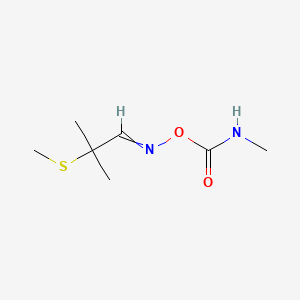

Introduction: The Potential of this compound Derivatives

This compound, a member of the carbamate class of compounds, has a long history of use as a selective pre-emergence herbicide and a potato sprout inhibitor.[1][2] Its primary mode of action in plants is the disruption of microtubule organization, leading to the inhibition of cell division (mitosis).[3] Beyond its herbicidal properties, this compound, like other carbamates, is known to be an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[4] This dual activity makes the this compound scaffold a versatile starting point for the design and synthesis of new derivatives with a range of potential biological activities.

The exploration of this compound derivatives could lead to:

-

Novel Herbicides: By modifying the this compound structure, it may be possible to develop herbicides with improved selectivity, broader weed spectrums, or alternative modes of action, potentially addressing the growing issue of herbicide resistance.

-

Anticancer Agents: The mitotic inhibitory action of this compound in plants suggests a potential for anticancer activity in human cells. Many successful anticancer drugs target mitosis, and derivatives of this compound could be explored for their ability to induce apoptosis or cell cycle arrest in cancer cell lines.

-

Neuroprotective Agents: The acetylcholinesterase inhibitory activity of carbamates is the basis for several drugs used to treat Alzheimer's disease.[5][6][7] Designing this compound derivatives with high specificity for human AChE could yield novel therapeutic agents for neurodegenerative disorders.

This guide outlines the essential steps for a comprehensive biological activity screening program for novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methods. A general and adaptable approach involves the reaction of a substituted aniline (B41778) with an appropriate chloroformate or isocyanate.

General Synthesis Protocol

A versatile method for synthesizing a library of this compound derivatives is the reaction of various substituted anilines with isopropyl chloroformate, or by reacting phenyl isocyanate with a range of alcohols. The following is a generalized protocol that can be adapted for the synthesis of specific derivatives.

Reaction Scheme:

Route A: Substituted Aniline + Isopropyl Chloroformate R-Ph-NH₂ + Cl-CO-O-iPr → R-Ph-NH-CO-O-iPr + HCl

Route B: Phenyl Isocyanate + Substituted Alcohol Ph-N=C=O + R-OH → Ph-NH-CO-O-R

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the substituted aniline (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 eq.), to the reaction mixture to act as an acid scavenger.

-

Chloroformate/Alcohol Addition: Slowly add isopropyl chloroformate (for Route A) or the desired alcohol (for Route B) (1.05 eq.) to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired this compound derivative.

-

Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Screening

A tiered screening approach is recommended to efficiently evaluate the biological activities of newly synthesized this compound derivatives.

Herbicidal Activity Screening

Experimental Protocol: Pre-emergence Herbicidal Assay

-

Test Species: Select a panel of representative monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.

-

Compound Preparation: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., acetone) to prepare stock solutions. Prepare a series of dilutions to determine dose-response relationships.

-

Planting: Sow the seeds of the test species in pots filled with a standardized soil mix.

-

Treatment: Apply the test solutions evenly to the soil surface immediately after sowing. Include a solvent-only control and a positive control (e.g., commercial this compound).

-

Incubation: Place the treated pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of germination inhibition and the degree of injury to the emerged seedlings (e.g., stunting, chlorosis, necrosis).

-

Data Analysis: Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each active compound.

Table 1: Illustrative Herbicidal Activity Data for this compound Derivatives

| Compound ID | R-Group | Monocot GR₅₀ (µM) | Dicot GR₅₀ (µM) |

| This compound | H | 15 | 25 |

| PD-01 | 4-Cl | 8 | 12 |

| PD-02 | 3-CF₃ | 5 | 9 |

| PD-03 | 2-CH₃ | 20 | 30 |

Anticancer Activity Screening

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

-

Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%) for each compound.

Table 2: Illustrative Anticancer Activity Data for this compound Derivatives

| Compound ID | R-Group | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| PD-01 | 4-Cl | 12.5 | 18.2 | 15.8 |

| PD-02 | 3-CF₃ | 8.9 | 11.4 | 9.7 |

| PD-03 | 2-CH₃ | >50 | >50 | >50 |

Acetylcholinesterase (AChE) Inhibitory Activity Screening

Experimental Protocol: Ellman's Assay

-

Enzyme and Substrate: Use purified human acetylcholinesterase (hAChE) and acetylthiocholine (B1193921) iodide (ATCI) as the substrate.

-

Reagents: Prepare a phosphate (B84403) buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and solutions of the test compounds.

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, hAChE enzyme, and the test compound at various concentrations. Pre-incubate the mixture.

-

Reaction Initiation: Initiate the reaction by adding the substrate (ATCI).

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change by monitoring the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Table 3: Illustrative Acetylcholinesterase Inhibitory Activity Data for this compound Derivatives

| Compound ID | R-Group | hAChE IC₅₀ (µM) |

| This compound | H | 85 |

| PD-01 | 4-Cl | 42 |

| PD-02 | 3-CF₃ | 25 |

| PD-03 | 2-CH₃ | 110 |

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

Experimental Workflow: Biological Activity Screening

Caption: A generalized workflow for the screening of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant, yet largely untapped, potential for the development of new agrochemicals and therapeutic agents. This guide provides a foundational framework for initiating a research program focused on the synthesis and biological evaluation of this compound derivatives. While the provided data is illustrative, it highlights the types of quantitative comparisons that are essential for advancing this field.

Future research should focus on:

-

Library Synthesis: The creation of diverse libraries of this compound derivatives with systematic variations in the aromatic ring and the carbamate side chain.

-

Broad-Spectrum Screening: Expanding the screening to include other biological targets, such as other enzymes, receptors, or microbial pathogens.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activity of new derivatives and guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanisms underlying their biological effects.

By following a systematic and multi-pronged approach as outlined in this guide, the scientific community can unlock the full potential of this compound derivatives and contribute to the development of novel solutions in agriculture and medicine.

References

- 1. Synthesis and acetylcholinesterase inhibitory activity of (+/-)-14-fluorohuperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]

- 6. Xem Synthesis and evaluation of the acetylcholinesterase inhibitory effects of some new pentanamide derivatives bearing a Naphthalen-2-yl Scaffold [jprdi.vn]

- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

Toxicological Profile of Propham in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide propham in a range of non-target organisms. The information is compiled from various scientific studies and regulatory documents to serve as a resource for researchers and professionals in the fields of ecotoxicology, environmental science, and drug development.

Executive Summary

This compound (isopropyl N-phenylcarbamate) is a selective herbicide and plant growth regulator. While its primary mode of action in plants is the disruption of microtubule assembly, leading to an inhibition of mitosis, its effects on non-target organisms are varied and warrant detailed investigation. This guide summarizes the acute and chronic toxicity of this compound to aquatic and terrestrial invertebrates, fish, birds, and other wildlife. It also delves into the known mechanisms of action in animal systems, including its potential as an endocrine disruptor. Detailed experimental protocols and quantitative toxicological data are presented to facilitate a deeper understanding and further research.

Aquatic Toxicology

The aquatic environment is a primary recipient of pesticide runoff, making the assessment of this compound's toxicity to aquatic organisms crucial.

Aquatic Invertebrates

Aquatic invertebrates are vital components of aquatic ecosystems, serving as a food source for higher trophic levels.

Acute Toxicity:

This compound has been shown to be toxic to a variety of aquatic invertebrates. For instance, the 48-hour EC50 for Daphnia magna (water flea) has been reported to be 8 ppm.[1] Other studies have reported a 24-hour LC50 of 54 mg/L and a 96-hour LC50 of 19 mg/L for the scud (Gammarus fasciatus) when exposed to a formulated product.

Chronic Toxicity:

Chronic exposure to this compound can impact the reproduction and survival of aquatic invertebrates. The 21-day chronic toxicity test on Daphnia magna, following OECD Guideline 211, is a standard method to assess these effects, with endpoints including the number of live offspring produced.[2][3][4][5][6][7]

Fish

Fish are key indicators of aquatic ecosystem health and are often subject to pesticide exposure.

Acute Toxicity:

Acute toxicity values for fish vary by species. For example, the 96-hour LC50 for Bluegill sunfish (Lepomis macrochirus) is reported to be between 29 and 31.8 ppm, while for Rainbow trout (Oncorhynchus mykiss), it ranges from 23.5 to 38 ppm.[1]

Chronic and Early Life Stage Toxicity:

The early life stages of fish are particularly sensitive to chemical stressors. The OECD Guideline 210 for fish early-life stage toxicity tests evaluates effects on hatching, survival, and growth, with endpoints such as the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[1][3][8][9][10][11][12][13][14]

Table 1: Summary of this compound Toxicity to Aquatic Organisms

| Organism Group | Species | Endpoint | Value | Exposure Duration | Reference |

| Invertebrates | Daphnia magna | 48-h EC50 | 8 ppm | 48 hours | [1] |

| Gammarus fasciatus | 24-h LC50 | 54 mg/L | 24 hours | ||

| Gammarus fasciatus | 96-h LC50 | 19 mg/L | 96 hours | ||

| Fish | Lepomis macrochirus (Bluegill) | 96-h LC50 | 29 - 31.8 ppm | 96 hours | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 23.5 - 38 ppm | 96 hours | [1] |

Terrestrial Toxicology

This compound can impact a variety of non-target terrestrial organisms through direct contact, ingestion of contaminated food, or exposure to contaminated soil.

Terrestrial Invertebrates

Soil-dwelling and other terrestrial invertebrates play crucial roles in soil health, nutrient cycling, and pest control.

Soil Organisms:

Studies on the effects of herbicides on soil microorganisms have shown that they can impact microbial respiration and biomass.[15][16] While specific data for this compound on a wide range of soil invertebrates is limited, the Collembola (Folsomia candida) is recognized as a sensitive indicator species for soil toxicity testing.[17][18][19][20][21]

Beneficial Insects:

Beneficial insects such as predatory mites (Typhlodromus pyri) and parasitic wasps (Aphidius rhopaloshi) are important for integrated pest management. The toxicity of pesticides to these non-target arthropods is a critical consideration.[8][15][16][22][23][24][25][26][27][28]

Avian Species

Birds can be exposed to this compound through the consumption of treated seeds, contaminated insects, or through contact with sprayed vegetation.

Acute and Dietary Toxicity:

The acute oral LD50 for Mallard ducks (Anas platyrhynchos) has been reported to be greater than 2000 mg/kg.[29] Avian dietary toxicity is assessed using the OECD Guideline 205.[9]

Reproductive Toxicity:

The OECD Guideline 206 is used to assess the reproductive toxicity of chemicals in birds.[9][12][18][30][31][32][33] This test evaluates parameters such as egg production, eggshell thickness, hatchability, and chick survival.

Table 2: Summary of this compound Toxicity to Terrestrial Organisms

| Organism Group | Species | Endpoint | Value | Exposure Duration | Reference |

| Birds | Anas platyrhynchos (Mallard) | Acute Oral LD50 | >2000 mg/kg | Single Dose | [29] |

| Mammals | Rat (female) | Acute Oral LD50 | 2360 mg/kg | Single Dose | [1] |

| Rat (male) | Acute Oral LD50 | 3000 mg/kg | Single Dose | [1] | |

| Rabbit | Acute Dermal LD50 | >3000 mg/kg | 24 hours | [1] |

Amphibians and Reptiles

Data on the toxicity of this compound to amphibians and reptiles is scarce.[20][24][29][34][35][36][37] These groups are known to be susceptible to environmental contaminants due to their permeable skin and often complex life cycles that can involve both aquatic and terrestrial phases. Further research is needed to adequately assess the risk of this compound to these non-target organisms.

Mechanism of Action in Non-Target Organisms